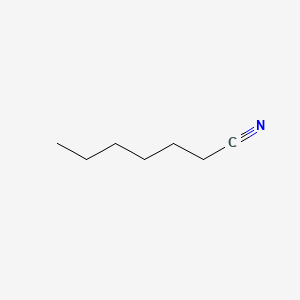

Heptanenitrile

Cat. No. B1581596

:

629-08-3

M. Wt: 111.18 g/mol

InChI Key: SDAXRHHPNYTELL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04156690

Procedure details

Into a 25 ml. flask, equipped with magnetic stirrer, heating mantle, condensor, calcium sulfate drying tube, constant temperature controller and thermometer, was charged 0.98 g. of cyclohexanone (0.01 M), 11.1 g. of heptanonitrile (0.10 M) and 0.66 g. of 85% potassium hydroxide flakes. The mixture was heated cooled, 30 ml. of hexane was added, and the mixture washed six times with 30 ml. portions of water and once with saturated brine. The washes were each in succession, cross-extracted with two 15 ml. portions of hexane. The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent evaporated on a rotary evaporator at ~30 mm. Hg to give 6.7 g. of oil. Gas chromatographic analysis (6' × 1/4" column, 20% Carbowax 20 m. on Chromasorb W, programmed 135° C. to 220° C. at 4°/minute, He flow ~60 ml./minute) showed product nitrile peaks at 17.8 minutes (10.3%) and 20.1 minutes (4.1%) with heptanonitrile at 4.3 minutes (85.5%). The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters were trapped out for odor evaluation. An IR spectrum on the trapping of combined isomers showed a nitrile band at 4.5 microns and an olefin band at 6.27 microns. The product was described by perfumers as having an interesting, fruity, floral, salicylate quality.

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

S([O-])([O-])(=O)=O.[Ca+2].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:14](#[N:21])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH-].[K+]>C(O)CO.CCCCCC>[C:7]1(=[C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:14]#[N:21])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Ca+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)#N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)#N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask, equipped with magnetic stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged 0.98 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

the mixture washed six times with 30 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

cross-extracted with two 15 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator at ~30 mm. Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 6.7 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

programmed 135° C. to 220° C. at 4°/minute, He

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 17.8 minutes

|

|

Duration

|

17.8 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(10.3%) and 20.1 minutes (4.1%)

|

|

Duration

|

20.1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 4.3 minutes

|

|

Duration

|

4.3 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters

|

|

Duration

|

17.6 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)=C(C#N)CCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |